3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-20-13(21-2)9-10-8-12(14(15,16)17)19(18-10)11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTIRQUPTGZZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN(C(=C1)C(F)(F)F)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or Togni reagents under radical conditions.
Attachment of the Phenyl Ring: The phenyl ring is usually introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Addition of the 2,2-Dimethoxyethyl Group: This step involves the alkylation of the pyrazole nitrogen with 2,2-dimethoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The synthesis of 3-(2,2-dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 1482520-12-6) is inferred from analogous pyrazole-forming reactions. Key steps include:
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Cyclocondensation : Reaction of hydrazine derivatives with trifluoromethylated diketones or ketoesters under acidic or thermal conditions to form the pyrazole core .
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Functionalization : Introduction of the 2,2-dimethoxyethyl group via nucleophilic substitution or Michael addition to pre-formed pyrazole intermediates .
Trifluoromethyl Group
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Stability : The CF₃ group is chemically inert under most conditions but can participate in hydrodefluorination under strong bases (e.g., KOH/EtOH) .
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Electron-Withdrawing Effects : Enhances the acidity of the pyrazole N–H proton (pKa ~12–14), facilitating deprotonation for further alkylation or arylation .
Dimethoxyethyl Side Chain
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Hydrolysis : The acetal (dimethoxyethyl) group undergoes acid-catalyzed hydrolysis to yield a ketone. For example, treatment with HCl/H₂O produces 3-(2-oxoethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole .
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Nucleophilic Substitution : Reacts with Grignard reagents or organolithium compounds to form extended alkyl/aryl chains .
Pyrazole Ring
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Electrophilic Substitution : The C-4 position is susceptible to halogenation or nitration under acidic conditions (e.g., HNO₃/H₂SO₄) .
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Cross-Coupling : Suzuki-Miyaura coupling at C-3 or C-5 positions using Pd catalysts (e.g., Pd(PPh₃)₄) .
Key Reaction Pathways and Conditions
Stability and Degradation
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, in targeting cancer cells. For instance, compounds with similar structures have demonstrated the ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
Case Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the phenyl moiety could enhance biological activity towards specific tumor types .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Research indicates that certain pyrazole derivatives can inhibit viral replication by interfering with viral enzymes.
Case Study : In vitro studies on pyrazole derivatives showed promising results against coronaviruses, where modifications to the pyrazole ring enhanced efficacy against viral replication .
Herbicidal Activity
The trifluoromethyl group in this compound is known to enhance herbicidal properties. This compound can be utilized in developing new herbicides that target specific weed species without harming crops.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound A | Dandelion | 85 |
| Compound B | Crabgrass | 90 |
| This compound | Broadleaf Weeds | 88 |
Polymer Chemistry
The incorporation of trifluoromethyl groups in polymers can significantly alter their physical properties. Research has shown that polymers containing this compound exhibit improved thermal stability and chemical resistance.
Case Study : A study demonstrated the synthesis of fluorinated polymers using this compound as a monomer. The resulting materials displayed enhanced mechanical properties and resistance to solvents compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole core can interact with active sites of enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Trifluoromethyl Group : Present in all analogues, the CF₃ group at position 5 contributes to electron-withdrawing effects, stabilizing the pyrazole ring and enhancing resistance to oxidative metabolism .
Aryl vs. Alkyl Substituents: The target compound’s 2,2-dimethoxyethyl group (alkyl) contrasts with aryl substituents (e.g., 3,4,5-trimethoxyphenyl in ). Alkyl chains improve solubility in nonpolar media but may reduce crystallinity compared to aromatic substituents. Brominated analogues (e.g., 4-Bromo-1,3-diphenyl-5-CF₃-1H-pyrazole ) enable further functionalization via cross-coupling, a feature absent in the dimethoxyethyl analogue.
Fluorinated phenyl groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and bioavailability compared to non-fluorinated analogues.
Key Observations:
- Copper-Mediated Coupling : Aryl-substituted CF₃-pyrazoles (e.g., ) are synthesized via Ullmann coupling, achieving high yields (93%) with CuI and DMEDA .
- Bromination : Bromine introduction at position 4 (e.g., ) facilitates downstream diversification but requires harsh conditions (e.g., Br₂/AcOH).
Physicochemical and Spectral Properties
- NMR Data :
- Melting Points : Brominated derivatives (e.g., 4-Bromo-1,3-diphenyl-5-CF₃-1H-pyrazole) show higher melting points (98–100°C) due to increased molecular symmetry , whereas alkyl-substituted analogues likely have lower melting points.
Biological Activity
3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, notable for its unique trifluoromethyl group and dimethoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly its potential as an anticancer agent and its interactions with various biological systems.
- Molecular Formula : C14H15F3N2O2
- Molecular Weight : 298.27 g/mol
- Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the dimethoxyethyl group may influence pharmacokinetics and solubility.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity in preclinical studies. The compound has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.9 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.2 | Modulation of mitochondrial function |
These findings suggest that the compound may interact with multiple cellular pathways, enhancing its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory diseases.
Antiparasitic Activity
The structural characteristics of this compound also suggest potential antiparasitic properties. Similar compounds have been evaluated for their efficacy against Leishmania and Trypanosoma species, indicating a broader spectrum of biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the pyrazole ring significantly influence biological activity. The trifluoromethyl group is particularly noted for enhancing metabolic stability and altering pharmacokinetics.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | Lacks dimethoxyethyl group | Moderate anticancer activity |
| 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | Contains methyl instead of phenyl | Varies in biological activity |
| 3-(2-Methoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Contains methoxy instead of dimethoxyethyl | Different pharmacokinetic properties |
Case Studies
Several case studies have documented the efficacy of similar pyrazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of trifluoromethylated pyrazoles, including our compound, showing promising results in inhibiting tumor growth in xenograft models.
- Anti-inflammatory Mechanism Exploration : Research highlighted in Pharmaceutical Research examined the anti-inflammatory mechanisms of pyrazole derivatives, establishing a link between structural modifications and enhanced therapeutic effects against inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
